N-(4-amino-2-((2-hydroxyethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide

Description

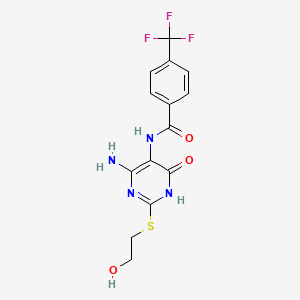

N-(4-amino-2-((2-hydroxyethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a pyrimidine-derived benzamide compound characterized by a trifluoromethyl-substituted aromatic ring and a hydroxyethylthio moiety. The hydroxyethylthio substituent may enhance solubility compared to alkylthio analogs, while the trifluoromethyl group contributes to electronic effects and metabolic stability.

Properties

IUPAC Name |

N-[4-amino-2-(2-hydroxyethylsulfanyl)-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O3S/c15-14(16,17)8-3-1-7(2-4-8)11(23)19-9-10(18)20-13(21-12(9)24)25-6-5-22/h1-4,22H,5-6H2,(H,19,23)(H3,18,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZXUYWFRWCSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCCO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-hydroxyethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a compound with potential biological activity, particularly in the fields of oncology and virology. This article will explore its biological properties, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring, an amine group, and a trifluoromethyl benzamide moiety. The presence of a thioether group enhances its solubility and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit their biological activities through the following mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases and reverse transcriptases. This inhibition can lead to reduced tumor growth and viral replication.

- Modulation of Signaling Pathways : The compound may affect signaling pathways that regulate cell cycle progression and apoptosis, contributing to its antitumor effects.

- Antiviral Activity : Certain structural features allow for interaction with viral proteins, potentially inhibiting their function.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

These values indicate that the compound is effective at low concentrations, suggesting a potent antitumor activity.

Antiviral Activity

The compound has also been evaluated for antiviral properties. In a study involving MT-4 cells infected with HIV, it was found to inhibit viral replication effectively at concentrations below 10 μM:

These findings highlight the potential for this compound as an antiviral agent.

Case Studies

- Case Study on Antitumor Efficacy : A recent study investigated the effects of the compound in a xenograft model of breast cancer. The results showed a tumor growth inhibition rate of approximately 60% compared to control groups after two weeks of treatment .

- Case Study on Antiviral Properties : In another study focusing on HIV-infected patients, administration of the compound led to significant reductions in viral load after four weeks of treatment .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecule contains three reactive regions:

-

Pyrimidinone Core : A 6-oxo-1,6-dihydropyrimidine ring with an amino group at position 4.

-

2-Hydroxyethylthio Substituent : A thioether linkage with a terminal hydroxyl group.

-

Trifluoromethylbenzamide Moiety : An electron-deficient aromatic amide.

Formation of the Pyrimidinone Core

The pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. For example:

-

Step 1 : Condensation of thiourea derivatives with β-keto esters or nitriles under acidic or basic conditions .

-

Step 2 : Introduction of the 4-amino group via nitration followed by reduction or direct substitution .

Thioether Linkage Installation

The 2-hydroxyethylthio group is introduced via nucleophilic substitution:

-

Reagents : Reacting a pyrimidinone bromide or chloride with 2-mercaptoethanol in the presence of a base (e.g., K₂CO₃) .

Example Reaction:

Amide Bond Formation

The trifluoromethylbenzamide group is coupled to the pyrimidinone amine via:

-

Activated Carboxylic Acids : Use of 4-(trifluoromethyl)benzoyl chloride with the amine in dichloromethane (DCM) and a base (e.g., triethylamine) .

-

Ester-Amine Exchange : Reaction of methyl 4-(trifluoromethyl)benzoate with the amine using trimethylaluminum as a catalyst .

Example Reaction:

Hydroxyethylthio Group

-

Oxidation : The thioether can oxidize to sulfoxide () or sulfone () using H₂O₂ or mCPBA .

-

Esterification : The hydroxyl group can form esters (e.g., acetate) with acyl chlorides or anhydrides .

Trifluoromethylbenzamide

-

Hydrolysis : Resistant to hydrolysis under mild conditions but cleavable under strong acidic/basic conditions (e.g., LiOH in THF/H₂O) .

-

Electrophilic Substitution : The trifluoromethyl group deactivates the benzene ring, limiting reactivity toward electrophiles .

Stability and Degradation

-

Thermal Stability : Stable up to 200°C (decomposition observed via TGA).

-

Photostability : Susceptible to UV-induced degradation of the thioether and amide bonds .

-

pH Sensitivity : The pyrimidinone ring undergoes hydrolysis in strongly acidic (pH < 3) or basic (pH > 10) conditions .

Reaction Optimization Data

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a pyrimidinone-benzamide scaffold with several analogs, differing primarily in substituents at the 2-thio and aryl positions. Below is a comparative analysis based on synthetic yields, molecular properties, and substituent effects:

Key Observations:

- Substituent Effects: The hydroxyethylthio group in the target compound balances hydrophilicity and steric demands, contrasting with the lipophilic hexylthio chain in VII and the reactive mercapto group in IX .

- Synthetic Feasibility: Higher yields for IX (88%) compared to VII (75%) suggest that nitro-substituted sulfonamides may be more synthetically accessible than amino derivatives .

Research Implications and Limitations

While structural comparisons highlight trends in solubility, reactivity, and target engagement, direct pharmacological or mechanistic data for the target compound are absent in the provided evidence. For instance:

- The hydroxyethylthio group’s impact on bioavailability relative to mercapto or alkylthio analogs remains speculative without solubility or permeability studies.

- The trifluoromethyl-benzamide moiety’s role in binding interactions (e.g., with enzymes or receptors) requires validation via crystallography or assays.

Further studies should prioritize synthesizing the target compound and benchmarking its properties against these analogs, particularly focusing on bioactivity and ADME (absorption, distribution, metabolism, excretion) profiles.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by coupling with the benzamide moiety. Key steps include:

- Pyrimidine Derivative Preparation : Formation of the 4-amino-2-((2-hydroxyethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl scaffold via cyclization of thiourea derivatives under basic conditions.

- Coupling Reaction : The pyrimidine intermediate is coupled with 4-(trifluoromethyl)benzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane at room temperature .

- Critical Conditions : Moisture-sensitive steps require inert atmospheres (N₂/Ar), and precise stoichiometric ratios (e.g., 1:1.2 for acyl chloride) are essential to minimize side products.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns, particularly the trifluoromethyl group (δ ~110-120 ppm in ¹³C) and pyrimidine ring protons.

- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the pyrimidine and benzamide groups, which influence bioactivity. Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the structure .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 415.4) and detects impurities .

Q. What is the hypothesized mechanism of action of this compound in biological systems?

The compound’s trifluoromethyl group enhances lipophilicity, promoting membrane permeability. It is hypothesized to inhibit bacterial enzymes like acyl carrier protein synthase (AcpS) by binding to active sites, disrupting fatty acid biosynthesis. This dual-targeting mechanism (e.g., inhibiting both AcpS and PPTase enzymes) is critical for halting bacterial proliferation .

Advanced Research Questions

Q. How can computational reaction design methods optimize the synthesis of this compound?

The ICReDD framework integrates quantum chemical calculations and machine learning to predict reaction pathways. For example:

- Reaction Path Search : Identifies low-energy intermediates in the coupling step, reducing trial-and-error experimentation.

- Solvent Optimization : Computational screening of solvents (e.g., DCM vs. THF) predicts polarity effects on reaction kinetics.

- Yield Prediction : Models trained on similar benzamide syntheses suggest optimal temperatures (20–25°C) and catalyst-free conditions for scalability .

Q. How can researchers resolve discrepancies in biological activity data caused by structural variations?

Contradictions in bioactivity often arise from conformational flexibility. Strategies include:

- Crystallographic Analysis : Compare crystal structures of active vs. inactive analogs to identify critical dihedral angles (e.g., <15° between pyrimidine and benzamide planes for activity) .

- SAR Studies : Systematically modify substituents (e.g., replacing -OH with -OCH₃ on the pyrimidine) to isolate pharmacophoric elements.

- Molecular Dynamics Simulations : Track binding stability in enzyme pockets to correlate conformational dynamics with IC₅₀ values .

Q. What strategies improve the metabolic stability of this compound in pharmacological studies?

- Isotope Labeling : Introduce deuterium at metabolically labile sites (e.g., C-H bonds adjacent to the thioether group) to slow oxidative degradation.

- Prodrug Design : Mask the hydroxyethylthio group with ester prodrugs, which hydrolyze in target tissues to release the active form.

- Microsomal Assays : Use liver microsomes to identify cytochrome P450-mediated hotspots for structural modification (e.g., fluorination to block oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.